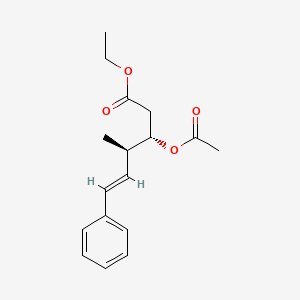
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is an organic compound with the molecular formula C17H22O4. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. The presence of both an acetoxy group and a phenyl group in its structure makes it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate typically involves a multi-step process. One common method is the esterification reaction, where an alcohol reacts with an acid in the presence of a catalyst. The specific steps include:
Formation of the Alcohol Intermediate: The starting material, often a hex-5-enoic acid derivative, undergoes a reduction reaction to form the corresponding alcohol.
Esterification: The alcohol intermediate reacts with acetic anhydride in the presence of a base such as pyridine to form the acetoxy ester.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (3S,4R,E) isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then interact with biological pathways. The phenyl group may also play a role in binding to receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-acetoxy-4-methylhex-5-enoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
(3S,4R)-Ethyl 3-hydroxy-4-methyl-6-phenylhex-5-enoate: Contains a hydroxy group instead of an acetoxy group, leading to different chemical behavior.
Uniqueness
(3S,4R,E)-Ethyl 3-acetoxy-4-methyl-6-phenylhex-5-enoate is unique due to its specific chiral configuration and the presence of both an acetoxy and a phenyl group
Propiedades
Fórmula molecular |
C17H22O4 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
ethyl (E,3S,4R)-3-acetyloxy-4-methyl-6-phenylhex-5-enoate |
InChI |
InChI=1S/C17H22O4/c1-4-20-17(19)12-16(21-14(3)18)13(2)10-11-15-8-6-5-7-9-15/h5-11,13,16H,4,12H2,1-3H3/b11-10+/t13-,16+/m1/s1 |
Clave InChI |
JWTYHTMUMAEEMA-LAXYTXAUSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H]([C@H](C)/C=C/C1=CC=CC=C1)OC(=O)C |
SMILES canónico |
CCOC(=O)CC(C(C)C=CC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















